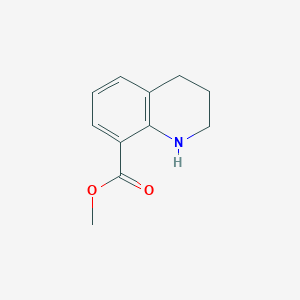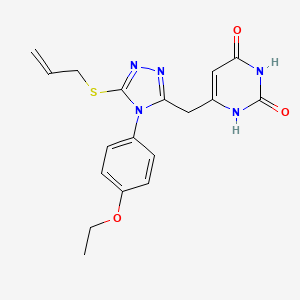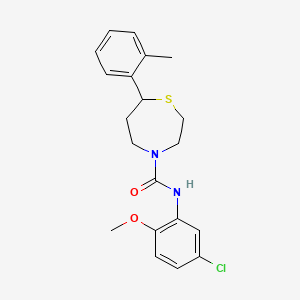
Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate” is a chemical compound . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . For instance, a suspension of LiAlH4 in THF was added dropwise to 2-methoxycarbonyltetrahydroquinoline in THF at 0° C. The mixture was stirred for 3 hours at room temperature and refluxed for 0.5 hours.Molecular Structure Analysis
The molecular formula of “this compound” is C11H13NO2 . The InChI code is 1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 73-76 °C . It has a molecular weight of 191.23 .Wissenschaftliche Forschungsanwendungen
Diastereoselective Synthesis Applications
- Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate plays a role in the diastereoselective synthesis of tetrahydroquinoline carboxylic esters. A study by Bunce et al. (2001) demonstrated a method involving alkylation, ozonolysis, and hydrogenation to synthesize these esters with high yield and diastereoselection. This method is extended to synthesize tricyclic structures (Bunce, Herron, Johnson, & Kotturi, 2001).
Antibiotic Properties
- The compound shows potential as an antibiotic. Asolkar et al. (2004) discovered a tetrahydroquinoline derivative, helquinoline, with high biological activity against bacteria and fungi, derived from cultures of Janibacter limosus. This emphasizes the antimicrobial potential of this compound derivatives (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Molecular and Crystal Structures Analysis
- Rudenko et al. (2013) conducted a study on methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing insights into their molecular and crystal structures through X-ray analysis. Such structural studies are crucial for understanding the properties and potential applications of these compounds (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).
Enzymatic Resolution and Medicinal Chemistry
- In medicinal chemistry, this compound has been used in the enzymatic resolution of tetrahydroquinolines. Katayama et al. (1998) described methods for obtaining enantiomerically pure tricyclic quinoxalinedione, a potent NMDA-glycine antagonist, using enzymatic resolutions of racemic methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (Katayama, Ae, & Nagata, 1998).
Synthesis of Novel Organic Compounds
- The compound is used in the synthesis of novel organic compounds. A study by Szakonyi et al. (2002) on N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid led to the creation of a new ACC ester, which is considered a doubly constrained 1-aminocyclopropane-1-carboxylic acid system. This highlights its role in the development of unique heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Safety and Hazards
“Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate” is considered hazardous. It may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary targets of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their abundance in natural products and notable biological activity . .
Mode of Action
Tetrahydroquinoline derivatives are synthesized through a cascade reaction involving Knoevenagel condensation followed by aza-Michael–Michael addition . The interaction of this compound with its potential targets and the resulting changes are yet to be elucidated.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . Its lipophilicity, as indicated by Log Po/w values, suggests it has good bioavailability .
Biochemische Analyse
Biochemical Properties
It is known that tetrahydroquinoline derivatives can interact with various enzymes and proteins
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are speculative and need to be confirmed through experimental studies.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate in laboratory settings. Studies on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6,12H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBNLHIYYHJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-ethoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2754433.png)


![2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754436.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2754438.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2754439.png)

![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)
![2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2754444.png)
![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)
![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)



